molecular formula C12H18O3 B12585662 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol CAS No. 280586-19-8

3-(4-Methoxyphenoxy)-2,2-dimethylpropanol

Cat. No.: B12585662
CAS No.: 280586-19-8
M. Wt: 210.27 g/mol
InChI Key: OOJSMEUVCMECGQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-2,2-dimethylpropanol (CAS 118943-21-8) is a tertiary alcohol characterized by a 2,2-dimethylpropanol backbone substituted with a 4-methoxyphenoxy group. Its structure combines the steric hindrance of the neopentyl (2,2-dimethylpropanol) moiety with the aromatic and electron-donating properties of the 4-methoxyphenoxy group. This compound is utilized in synthetic chemistry as an intermediate for pharmaceuticals, polymers, and specialty materials .

Properties

CAS No.

280586-19-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(4-methoxyphenoxy)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C12H18O3/c1-12(2,8-13)9-15-11-6-4-10(14-3)5-7-11/h4-7,13H,8-9H2,1-3H3

InChI Key

OOJSMEUVCMECGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)COC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol typically involves the reaction of 4-methoxyphenol with 2,2-dimethylpropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .

Comparison with Similar Compounds

Structural Analogs with Alkoxy/Substituted Phenoxy Groups

Compound Name Key Structural Features Functional Groups Applications/Properties References
3-(4-Methoxyphenoxy)-2,2-dimethylpropanol 2,2-Dimethylpropanol + 4-methoxyphenoxy Tertiary alcohol, ether, methoxy Polymer/pharmaceutical intermediates
3-(But-3-en-2-yloxy)-2,2-dimethylpropan-1-ol 2,2-Dimethylpropanol + allyl ether Tertiary alcohol, allyl ether Olfactive studies (floral/fruity notes)
3-(Hydroxypivaloyloxy)-2,2-dimethylpropanol 2,2-Dimethylpropanol + ester group Tertiary alcohol, ester Coatings, adhesives
2,2-Dimethylpropanol (neopentyl alcohol) Simple neopentyl backbone Primary alcohol Reducing agent, solvent
3-(Diethylamino)-2,2-dimethylpropanol 2,2-Dimethylpropanol + amino group Tertiary alcohol, amine Reagent in nitracaine synthesis

Key Observations :

  • Steric Effects: The 2,2-dimethylpropanol moiety in all compounds provides steric hindrance, influencing reactivity and stability.
  • Functional Groups: The 4-methoxyphenoxy group enhances aromaticity and electron density compared to allyl or amino substituents.
  • Applications: Compounds with ether/ester groups (e.g., allyl, hydroxypivaloyloxy) are used in materials science, while amino derivatives serve as synthetic reagents .

Comparison with Diol Derivatives

Compound Name Key Structural Features Functional Groups Applications/Properties References
3-(4-Methoxyphenoxy)propane-1,2-diol 1,2-diol + 4-methoxyphenoxy Diol, ether, methoxy Polymer precursors (e.g., green resins)
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol Diol + dual methoxyphenoxy groups Diol, ether, methoxy Laboratory research (safety data available)

Key Observations :

  • Hydrogen Bonding : Diols exhibit higher solubility in polar solvents due to additional hydroxyl groups.
  • Reactivity: Diols are preferred in polymer synthesis (e.g., polyesters) compared to mono-alcohols like the target compound .

Research Findings and Challenges

  • Isomer Separation: Structural isomers of similar alcohols (e.g., 2-pentanol vs. 3-methyl-2-butanol) require advanced separation techniques like Cd–BINOL metal-organic frameworks, indicating challenges in purifying stereoisomers of the target compound .
  • Safety Data: Related diols (e.g., 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) have documented safety protocols, emphasizing the need for careful handling of phenolic derivatives .

Biological Activity

3-(4-Methoxyphenoxy)-2,2-dimethylpropanol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol features a methoxy group attached to a phenoxy moiety, which is linked to a dimethylpropanol backbone. This unique arrangement may contribute to its biological properties.

Research indicates that compounds similar to 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol can interact with various biological targets, including receptors and enzymes involved in metabolic processes. The following mechanisms have been proposed:

  • Ligand-Receptor Interaction : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes that play crucial roles in metabolic pathways, thereby altering physiological responses.

Anticancer Activity

Studies have shown that compounds with structural similarities to 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol exhibit anticancer properties. For instance, modifications in related compounds have been found to enhance their interaction with the vitamin D receptor (VDR), which is pivotal in regulating cell proliferation and differentiation.

  • Case Study : A study demonstrated that analogs of vitamin D with modifications in their structure could potentiate VDR transcriptional activity by altering coactivator interactions, suggesting that similar modifications in 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol could yield enhanced biological activity against cancer cells .

Neuroprotective Effects

Research indicates potential neuroprotective effects attributed to compounds with similar phenolic structures. These compounds may mitigate oxidative stress and inflammation in neuronal cells.

  • Case Study : In vitro studies on related phenolic compounds have shown a reduction in neuroinflammation markers and improved survival rates of neuronal cells exposed to neurotoxic agents .

Toxicological Profile

The safety profile of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol is crucial for its potential therapeutic applications. Toxicological studies are necessary to evaluate its effects on various organ systems and its mutagenic potential.

  • Findings : Preliminary assessments suggest that while some phenolic compounds exhibit low toxicity at therapeutic doses, comprehensive studies are required to establish the safety margin for 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol specifically.

Data Summary

The following table summarizes key findings related to the biological activity of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanol and its analogs:

Biological ActivityObserved EffectsReference
AnticancerPotentiation of VDR activity; inhibition of cell proliferation
NeuroprotectiveReduction in oxidative stress; improved neuronal survival
Toxicological AssessmentLow toxicity observed; further studies needed

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